molecular formula C12H23NO3 B3044991 tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate CAS No. 1009376-99-1

tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Cat. No.: B3044991
CAS No.: 1009376-99-1
M. Wt: 229.32
InChI Key: VOQQCJIHTNEJEK-ZJUUUORDSA-N
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Description

tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a synthetic organic compound with a piperidine ring substituted with a hydroxymethyl group and a tert-butyl ester group. This compound is known for its significant role in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals and as a chiral building block in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis starts with commercially available precursors, such as piperidine, formaldehyde, and methylmagnesium bromide.

  • Formation of Hydroxymethyl Group: The hydroxymethyl group is introduced via a Mannich reaction involving piperidine, formaldehyde, and a Grignard reagent, followed by workup with hydrochloric acid.

  • Esterification: The resulting intermediate is then esterified with tert-butyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as continuous flow reactors and catalytic systems, to enhance yield and purity while minimizing waste and by-products. The specifics of industrial processes can vary based on proprietary methods used by different manufacturers.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like Jones reagent or potassium permanganate.

  • Reduction: The piperidine ring can undergo reduction under hydrogenation conditions, using catalysts like palladium on carbon (Pd/C).

  • Substitution: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

  • Oxidation: Jones reagent, Potassium permanganate

  • Reduction: Hydrogen gas, Palladium on carbon (Pd/C)

  • Substitution: Hydrochloric acid, Sodium hydroxide

Major Products Formed

  • Oxidation: 5-Carboxy-2-methylpiperidine-1-carboxylate

  • Reduction: Reduced piperidine derivatives

  • Substitution: 2-methylpiperidine-1-carboxylic acid

Scientific Research Applications

Chemistry

tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is used as a chiral building block in asymmetric synthesis, aiding in the preparation of enantiomerically pure compounds.

Biology

The compound's derivatives are studied for their potential biological activity, including enzyme inhibition and receptor binding properties.

Medicine

It serves as an intermediate in the synthesis of various pharmaceuticals, including those targeting central nervous system disorders and cardiovascular diseases.

Industry

The compound is employed in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and specialty polymers.

Mechanism of Action

The compound's effects are primarily related to its role as a chiral building block and intermediate in synthesis. Its mechanism of action involves:

  • Molecular Targets: The functional groups in tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate can interact with various enzymes and receptors, modulating their activity.

  • Pathways Involved: In synthetic pathways, it facilitates the formation of chiral centers and contributes to the overall stereochemistry of the final products.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

  • tert-Butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

  • Methyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Highlighting Uniqueness

tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate stands out due to its specific stereochemistry, which imparts unique properties in chiral synthesis and pharmaceutical applications. Its tert-butyl ester group offers increased stability compared to other similar compounds, making it a preferred intermediate in various synthetic routes.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity profile make it an essential tool in the synthesis of enantiomerically pure compounds and pharmaceuticals.

Properties

IUPAC Name

tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9-5-6-10(8-14)7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQQCJIHTNEJEK-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141234
Record name 1,1-Dimethylethyl (2R,5S)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009376-99-1
Record name 1,1-Dimethylethyl (2R,5S)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009376-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2R,5S)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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